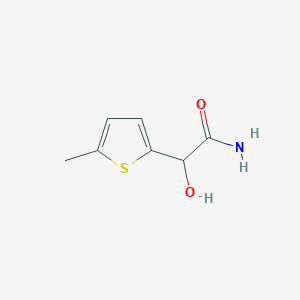
1-(2,4-Dichlorobenzyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Diclorobencil)piperidin-4-amina es un compuesto químico que pertenece a la clase de derivados de piperidina. Se caracteriza por la presencia de un anillo de piperidina sustituido con un grupo 2,4-diclorobencilo y un grupo amino en la posición 4.
Métodos De Preparación
La síntesis de 1-(2,4-Diclorobencil)piperidin-4-amina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como cloruro de 2,4-diclorobencilo y piperidina.
Condiciones de reacción: La reacción entre el cloruro de 2,4-diclorobencilo y la piperidina se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, para facilitar la reacción de sustitución nucleofílica.
Purificación: El producto resultante se purifica mediante técnicas como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la escalabilidad. Esto incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la calidad y la eficiencia consistentes.
Análisis De Reacciones Químicas
1-(2,4-Diclorobencil)piperidin-4-amina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para obtener derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución con varios electrófilos, lo que lleva a la formación de derivados sustituidos. Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piperidina.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un intermedio valioso en la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Industria: La estructura química única del compuesto lo hace adecuado para su uso en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2,4-Diclorobencil)piperidin-4-amina implica su interacción con dianas moleculares y vías específicas. Si bien se están realizando estudios detallados, se cree que el compuesto puede ejercer sus efectos al unirse y modular la actividad de ciertas enzimas o receptores. Esta interacción puede conducir a alteraciones en las vías de señalización celular, afectando en última instancia varios procesos biológicos.
Comparación Con Compuestos Similares
1-(2,4-Diclorobencil)piperidin-4-amina se puede comparar con otros compuestos similares, como:
1-(3,4-Diclorobencil)piperidin-4-amina: Este compuesto tiene una estructura similar pero con diferentes patrones de sustitución en el grupo bencilo, lo que lleva a variaciones en sus propiedades químicas y biológicas.
1-(4-Fluorobencil)piperidin-4-amina: La presencia de un átomo de flúor en lugar de cloro puede afectar significativamente la reactividad y la actividad biológica del compuesto.
1-(4-Bromobencil)piperidin-4-amina:
Conclusión
1-(2,4-Diclorobencil)piperidin-4-amina es un compuesto versátil con un potencial significativo en la investigación científica y las aplicaciones industriales. Su estructura química única y su reactividad lo convierten en un intermedio valioso en la síntesis de moléculas complejas, mientras que la investigación en curso continúa descubriendo sus posibles actividades biológicas y aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C12H16Cl2N2 |
|---|---|
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
1-[(2,4-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16/h1-2,7,11H,3-6,8,15H2 |
Clave InChI |
NFLMRDKSWHCNHA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)





![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)


